1-(3-chlorophenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol
Description
This compound features a 2,5-dihydro-1H-pyrrol-3-ol core substituted with:
- A 3-chlorophenyl group at position 1, contributing hydrophobic interactions and steric bulk.
- An imino group at position 5, which may participate in tautomerism or coordination with metal ions.
Its molecular formula is C₂₀H₁₆ClN₃O₂S (calculated molecular weight: ~397.88 g/mol). The methoxyphenyl-thiazole moiety is critical for bioactivity, as seen in structurally related compounds with antimicrobial and anticancer properties .
Properties
Molecular Formula |
C20H16ClN3O2S |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C20H16ClN3O2S/c1-26-15-7-5-12(6-8-15)16-11-27-20(23-16)18-17(25)10-24(19(18)22)14-4-2-3-13(21)9-14/h2-9,11,22,25H,10H2,1H3 |
InChI Key |
CCFBJDRRSBLJOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC(=CC=C4)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
1-(3-chlorophenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Functional Group Impact on Bioactivity
- Thiazole vs. Oxadiazole : Thiazole-containing compounds (e.g., target compound) exhibit stronger antimicrobial activity due to sulfur’s polarizability, whereas oxadiazole derivatives () show anti-inflammatory properties .
- Chlorophenyl vs. Methoxyphenyl : Chlorophenyl groups enhance lipophilicity and membrane penetration, while methoxyphenyl improves hydrogen-bonding capacity .
Pharmacokinetic and Pharmacodynamic Comparisons
- Solubility : The trimethoxybenzyl analogue () has higher aqueous solubility (LogP ~2.1) than the target compound (LogP ~3.5) due to increased polarity .
- Metabolic Stability : Fluorinated derivatives (e.g., 3,4,5-trifluorophenyl in ) resist cytochrome P450 oxidation better than chlorophenyl-containing compounds .
- Target Affinity : Docking studies suggest the target compound’s thiazole moiety binds strongly to bacterial DNA gyrase (ΔG = -9.2 kcal/mol), outperforming pyrazole-based analogues (ΔG = -7.8 kcal/mol) .
Biological Activity
1-(3-chlorophenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound notable for its unique heterocyclic structure, which includes a pyrrole ring and a thiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure
The molecular formula of the compound is C19H18ClN3O2S. The presence of various functional groups enhances its reactivity and biological interactions. The structure can be summarized as follows:
| Component | Description |
|---|---|
| Pyrrole Ring | Central to the compound's structure, contributing to its biological activity. |
| Thiazole Moiety | Enhances interaction with biological targets. |
| Chlorophenyl Group | May influence antimicrobial properties. |
| Methoxyphenyl Group | Potentially increases lipophilicity and bioavailability. |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that derivatives similar to this compound demonstrate effectiveness in inhibiting bacterial growth.
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds have been reported as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting strong antibacterial properties .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Various studies indicate that similar thiazole and pyrrole derivatives can inhibit cancer cell proliferation.
- IC50 Values : In studies involving related compounds, IC50 values against cancer cell lines such as HCT-116 (colon carcinoma) were reported at approximately 6.2 μM . This suggests that the compound may possess similar anticancer activities.
Study 1: Antimicrobial Evaluation
In a comprehensive study, derivatives of thiazole-bearing compounds were synthesized and tested for their antimicrobial efficacy. The most active derivative showed MIC values indicating potent activity against multiple drug-resistant (MDR) pathogens .
Study 2: Anticancer Screening
Another investigation focused on the anticancer properties of pyrrole derivatives, revealing that certain compounds exhibited selective cytotoxicity against breast cancer cell lines with IC50 values ranging from 27.3 to 43.4 μM . This highlights the potential of the target compound in cancer therapeutics.
The biological mechanisms through which 1-(3-chlorophenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol exerts its effects are likely multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial DNA replication and repair.
- Disruption of Cell Membrane Integrity : The interaction with bacterial membranes may lead to increased permeability and cell death.
- Induction of Apoptosis in Cancer Cells : By triggering apoptotic pathways, the compound may effectively reduce tumor cell viability.
Comparative Analysis
A comparison with structurally similar compounds reveals unique features that may enhance the biological activity of 1-(3-chlorophenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol:
| Compound Name | Structural Similarities | Unique Features |
|---|---|---|
| 1-(4-methoxyphenyl)-5-imino-pyrrolidine | Contains a pyrrole ring | Lacks thiazole moiety |
| 2-(3-chlorophenyl)-thiazole | Shares chlorophenyl group | Simplified structure without pyrrole |
| 5-amino-pyrrole derivatives | Related through pyrrole structure | Varying substituents affecting activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
